molecular formula C11H15NO2 B13057767 (R)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid

(R)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Cat. No.: B13057767
M. Wt: 193.24 g/mol
InChI Key: ORBDRZAPRLVKDA-SNVBAGLBSA-N
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Description

®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Amino Acid Formation: The amine is subjected to a Strecker synthesis, involving the addition of hydrogen cyanide and ammonium chloride, followed by hydrolysis to yield the amino acid.

    Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: Used in the synthesis of other chiral compounds, which are important in asymmetric synthesis.

    Catalysis: Acts as a ligand in certain catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological conditions.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    3-Amino-3-phenylpropanoic acid: Lacks the dimethyl substitution, leading to different chemical properties.

    3-Amino-3-(2,4-dimethylphenyl)propanoic acid: Similar structure but with different substitution pattern on the aromatic ring.

Uniqueness

®-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

ORBDRZAPRLVKDA-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)O)N

Origin of Product

United States

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